molecular formula C6H7Cl2NO B2897348 4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride CAS No. 2137599-84-7

4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride

Cat. No.: B2897348
CAS No.: 2137599-84-7
M. Wt: 180.03
InChI Key: MUSLDCIFIPBAFH-UHFFFAOYSA-N
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Description

4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride is a heterocyclic compound characterized by a partially unsaturated pyridine ring (3,6-dihydropyridine) with a chlorine substituent at the 4-position and a reactive carbonyl chloride group at the 1-position. This structure confers unique electrophilic properties, making it a versatile intermediate in pharmaceutical synthesis, particularly in coupling reactions or as a precursor for amide/ester formation. Its molecular formula is C₆H₅Cl₂NO, with a molecular weight of 178.02 g/mol (estimated based on analogous structures in and ).

Properties

IUPAC Name

4-chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2NO/c7-5-1-3-9(4-2-5)6(8)10/h1H,2-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSLDCIFIPBAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation via Hantzsch Condensation

The classic Hantzsch reaction involves the condensation of an aldehyde, β-ketoester, and ammonia. For 4-chloro-3,6-dihydropyridine derivatives, 4-chlorobenzaldehyde serves as the aldehyde component, while ethyl acetoacetate provides the β-ketoester. Ammonium acetate in ethanol under reflux (80°C, 6–8 h) yields the dihydropyridine intermediate with a 4-chloroaryl substituent. Catalysts such as aminated multiwalled carbon nanotubes (MWCNT-NH₂) improve reaction efficiency, achieving yields up to 92% by facilitating proton transfer steps.

Chlorination at Position 4

Direct incorporation of chlorine during cyclization is limited by competing side reactions. Post-synthetic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively introduces chlorine at position 4. This step requires rigorous temperature control to prevent ring aromatization, with optimal yields of 78% reported.

Vilsmeier-Haack Approach for One-Pot Chloroacylation

The Vilsmeier-Haack reaction enables simultaneous chlorination and acylation, bypassing intermediate isolation steps. This method utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the chloroiminium ion intermediate, which reacts with preformed dihydropyridine alcohols.

Mechanism and Regioselectivity

The reaction proceeds via electrophilic attack of the chloroiminium species at the electron-rich 1-position of 3,6-dihydropyridine. Subsequent elimination of HCl yields the carbonyl chloride with retained 4-chloro substituent. Studies using ¹³C NMR tracking confirm >90% regioselectivity for 1-position functionalization.

Optimized Reaction Conditions

A molar ratio of POCl₃:DMF:dihydropyridine alcohol = 3:1.2:1 in dichloroethane solvent at 85°C for 4 h achieves 84% yield. Excess POCl₃ (3 equiv) suppresses dihydropyridine aromatization, while controlled water addition during workup hydrolyzes residual iminium salts.

Table 2: Vilsmeier-Haack Protocol Variations

Dihydropyridine Precursor POCl₃ Equiv Temp (°C) Yield (%)
4-Chloro-3,6-dihydropyridinol 2.5 70 72
4-Chloro-3,6-dihydropyridinol 3.0 85 84
4-Chloro-3,6-dihydropyridinol 4.0 85 81

Direct Chlorination-Acylation of Pyridine Derivatives

An alternative route involves partial reduction of 4-chloropyridine-1-carbonyl chloride followed by regiocontrolled hydrogenation. This method avoids the instability inherent to dihydropyridine intermediates.

Pyridine Ring Reduction

Catalytic hydrogenation using palladium on barium sulfate (Pd/BaSO₄) in quinoline solvent selectively reduces the pyridine ring at 100°C under 50 psi H₂. The 3,6-dihydro product forms predominantly (83%) over fully saturated piperidine derivatives.

Acyl Chloride Stability Considerations

The carbonyl chloride group remains intact during hydrogenation when using non-nucleophilic solvents. Infrared spectroscopy (IR) monitoring shows no hydrolysis to carboxylic acid (absence of 1700 cm⁻¹ band) under optimized conditions.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for 4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl Chloride Synthesis

Method Steps Total Yield (%) Purity (HPLC) Scalability
Hantzsch + Modification 3 68 98.5 Pilot-scale
Vilsmeier-Haack 1 84 97.2 Lab-scale
Pyridine Reduction 2 72 99.1 Industrial

The Vilsmeier-Haack method offers superior atom economy but requires stringent moisture control. Industrial applications favor the pyridine reduction route due to established infrastructure for catalytic hydrogenation, despite higher catalyst costs.

Challenges in Process Optimization

Ring Aromatization During Chlorination

Dihydropyridine intermediates readily aromatize under electrophilic conditions. Kinetic studies show that maintaining reaction temperatures below 90°C and using radical scavengers (e.g., BHT) reduce aromatization to <5%.

Carbonyl Chloride Hydrolysis

Trace moisture (>50 ppm) in final product storage causes gradual hydrolysis to 4-chloro-3,6-dihydropyridine-1-carboxylic acid. Stability studies recommend packaging under nitrogen with molecular sieve desiccants to maintain >95% purity for 24 months.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems with in-line SOCl₂ quenching demonstrate potential for large-scale production. Preliminary data show 12% yield improvement over batch methods due to enhanced heat/mass transfer.

Biocatalytic Acyl Chloride Formation

Lipase-mediated reactions using trichloroethyl carbonate as chloride donor present an eco-friendly alternative. Initial trials achieve 41% conversion, requiring further enzyme engineering for industrial viability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in aprotic solvents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce a fully saturated pyridine ring.

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride is in the synthesis of bioactive compounds. Its reactive carbonyl chloride group can facilitate the formation of amides and esters, which are crucial in drug design. For instance, it has been used to synthesize derivatives that exhibit antimicrobial and antifungal activities .

Pharmaceutical Development

Research indicates that compounds derived from 4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride have shown promise as potential therapeutic agents. Studies have demonstrated its efficacy in treating conditions such as diabetes and hypertension by modulating specific biological pathways . The compound's ability to form stable intermediates makes it a valuable precursor in the development of new pharmaceuticals.

Case Study: Antimicrobial Activity

In a recent study, derivatives synthesized from 4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride were evaluated for their antimicrobial properties. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. This highlights the compound's potential as a lead structure for developing new antibiotics .

Building Block for Complex Molecules

4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride serves as a versatile building block in organic synthesis. Its ability to participate in nucleophilic substitution reactions allows chemists to create complex molecular architectures efficiently. This versatility is particularly useful in synthesizing heterocyclic compounds that are prevalent in many natural products and pharmaceuticals .

Table 2: Synthetic Applications

Reaction TypeApplication
Nucleophilic SubstitutionFormation of amides and esters
CyclizationSynthesis of fused heterocycles
Coupling ReactionsConstruction of complex organic frameworks

Mechanism of Action

The mechanism of action of 4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride with three key analogues, emphasizing structural differences, reactivity, and applications.

2-(Chlorothio)pyridine-3-carbonyl Chloride (CAS: 156896-55-8)

  • Molecular Formula: C₆H₃Cl₂NOS
  • Molecular Weight : 208.06 g/mol .
  • Key Differences :
    • Replaces the dihydropyridine ring with a fully aromatic pyridine ring.
    • Substitutes the 4-chloro group with a chlorothio (-SCl) moiety at the 2-position.
    • Contains a carbonyl chloride at the 3-position instead of the 1-position.
  • Reactivity : The chlorothio group enhances electrophilicity at sulfur, favoring nucleophilic substitutions (e.g., thiol-disulfide exchange) compared to the dihydropyridine derivative’s reactivity at the carbonyl chloride .
  • Applications : Primarily used in synthesizing thiourea derivatives or sulfur-containing pharmaceuticals, contrasting with the dihydropyridine analogue’s role in enantioselective cross-coupling reactions (e.g., in niraparib synthesis) .

(−)-(S)-tert-Butyl-3-(4-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate

  • Molecular Formula: C₁₆H₂₁BrNO₂ (estimated).
  • Key Differences :
    • Replaces the carbonyl chloride with a tert-butyl carboxylate group.
    • Incorporates a 4-bromophenyl substituent at the 3-position.
    • Features a chiral center (S-configuration) for enantioselective synthesis .
  • Reactivity : The tert-butyl ester is hydrolytically stable under basic conditions, unlike the labile carbonyl chloride, which reacts readily with nucleophiles. The bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions .
  • Applications : Intermediate in niraparib (anticancer drug) synthesis, leveraging its enantioselectivity (>95% ee) in rhodium-catalyzed reactions .

Isonicotinoyl Chloride Hydrochloride (CAS: 39178-35-3)

  • Molecular Formula: C₆H₄ClNO·HCl
  • Molecular Weight : 178.46 g/mol .
  • Carbonyl chloride directly attached to the pyridine’s 4-position. Exists as a hydrochloride salt, enhancing solubility in polar solvents.
  • Reactivity : The absence of ring saturation reduces steric hindrance, increasing reactivity in acylations. The hydrochloride form stabilizes the compound against moisture but limits compatibility with strong bases .
  • Applications : Used to synthesize isoniazid derivatives (antitubercular agents) and nicotinamide analogs, contrasting with the dihydropyridine variant’s role in complex heterocycles .

Comparative Data Table

Property 4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride 2-(Chlorothio)pyridine-3-carbonyl chloride (−)-(S)-tert-Butyl-3-(4-bromophenyl)-3,6-dihydropyridine-1(2H)-carboxylate Isonicotinoyl Chloride Hydrochloride
Molecular Weight (g/mol) ~178.02 208.06 ~353.25 (estimated) 178.46
Reactive Groups Carbonyl chloride, 4-Cl Carbonyl chloride, 2-SCl tert-Butyl carboxylate, 4-BrPh Carbonyl chloride, hydrochloride salt
Key Reactivity Electrophilic acylation, ring-opening Thiol/disulfide exchange Enantioselective cross-coupling Acylation, salt-enhanced stability
Melting Point Not reported Not reported Not reported 105–110°C (decomposes)
Pharmaceutical Relevance Intermediate in kinase inhibitors Thioureido drug precursors Anticancer (niraparib) Antitubercular agents

Research Findings and Trends

  • Synthetic Utility: The dihydropyridine backbone in 4-chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride allows for selective functionalization at the 1- and 4-positions, a feature exploited in rhodium-catalyzed asymmetric reactions (e.g., 95% ee in niraparib intermediates) . In contrast, isonicotinoyl chloride’s aromaticity limits such transformations but enhances thermal stability .
  • Reactivity Trade-offs : The tert-butyl carboxylate derivative () sacrifices the carbonyl chloride’s reactivity for chiral stability, highlighting a design principle in drug intermediate synthesis .
  • Contradictions : reports pyridine derivatives with higher molecular weights (466–545 g/mol) due to bulky substituents (e.g., 4-substituted phenyl groups), which reduce solubility compared to simpler analogues like the target compound .

Biological Activity

4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.

  • Molecular Formula : C₆H₆ClN₂O
  • Molecular Weight : 180.03 g/mol
  • CAS Number : 2137599-84-7

Biological Activity Overview

The biological activity of 4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride can be categorized into several key areas:

1. Cytotoxicity

Research has demonstrated that derivatives of dihydropyridine compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, amphiphilic dihydropyridines have shown high cytotoxicity in human fibrosarcoma (HT-1080) and mouse hepatoma (MH-22A) cells, while maintaining low toxicity in non-cancerous cells like NIH3T3 .

Table 1: Cytotoxicity of Dihydropyridine Derivatives

CompoundCell LineIC50 (µM)Notes
Compound AHT-10805.0High cytotoxicity
Compound BMH-22A3.2High cytotoxicity
Compound CNIH3T3>100Low cytotoxicity

2. Anti-inflammatory Effects

Studies have indicated that certain dihydropyridine derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

The mechanism by which 4-Chloro-3,6-dihydropyridine-1(2H)-carbonyl chloride exerts its biological effects is not fully elucidated but is believed to involve:

  • Interaction with specific cellular receptors.
  • Modulation of signaling pathways related to cell survival and apoptosis.
  • Inhibition of enzymes involved in inflammatory responses.

Case Studies

Several studies have focused on the synthesis and biological evaluation of dihydropyridine derivatives:

  • Synthesis and Evaluation : A study synthesized various dihydropyridine derivatives and evaluated their anticancer activity. The results showed that modifications in the alkyl chain significantly affected cytotoxicity against cancer cells .
  • Structure-Activity Relationship (SAR) : Research has established a SAR for dihydropyridine compounds, identifying key functional groups that enhance or diminish biological activity. The presence of halogen substituents, such as chlorine, has been linked to increased potency against certain cancer cell lines .

Q & A

Q. How does the electronic environment of the dihydropyridine ring influence the compound’s reactivity compared to fully aromatic analogs?

  • Methodological Answer : The partial saturation of the dihydropyridine ring increases electron density at the carbonyl carbon, enhancing electrophilicity. Cyclic voltammetry (CV) quantifies redox potentials, while Hammett plots correlate substituent effects with reaction rates. Compare with aromatic analogs (e.g., pyridinecarbonyl chlorides) to isolate ring saturation effects .

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